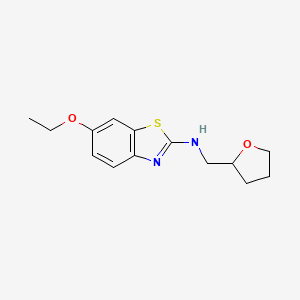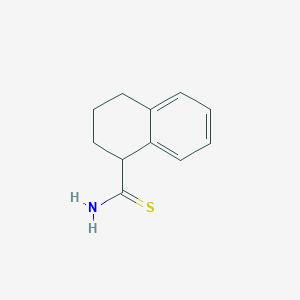
(4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid
説明
“(4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C12H18BNO4S . Boronic acids are considered Lewis acids and are commonly studied in organic chemistry . They have unique physicochemical and electronic characteristics .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .
Molecular Structure Analysis
The molecular weight of “this compound” is 283.16 g/mol . It has a topological polar surface area of 95 Ų .
Chemical Reactions Analysis
Boronic acids are considered Lewis acids . They have a pKa value of 4–10 , which means they can participate in acid-base reactions. They can also undergo complexation reactions, especially in protic media .
Physical And Chemical Properties Analysis
Boronic acids have unique physicochemical and electronic characteristics . They are also considered bioisosteres of carboxylic acids .
科学的研究の応用
Catalytic Properties and Organic Synthesis
(4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid, like other boronic acids, is utilized in various organic synthesis reactions. For instance, Hashimoto, Gálvez, and Maruoka (2015) demonstrated the use of boronic acid in highly enantioselective aza-Michael additions, a critical step in creating densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).
Sensing Applications
Phenyl boronic acids, including derivatives like this compound, are employed in various sensing applications. This is due to their ability to interact with diols, which is useful for saccharide recognition, as outlined by Lacina, Skládal, and James (2014) (Lacina, Skládal, & James, 2014).
Biomedical Applications
In biomedical research, boronic acid polymers, potentially including this compound derivatives, have shown promise in various treatments, such as for HIV, obesity, diabetes, and cancer. Cambre and Sumerlin (2011) highlighted the unique reactivity and solubility properties of these polymers (Cambre & Sumerlin, 2011).
Drug Delivery Systems
In the realm of drug delivery, boronic acids have been investigated for their potential use as glucose sensors in insulin delivery systems. Siddiqui, Billa, Roberts, and Osei (2016) described how the interactions between cyclic diols and boronic acids could be utilized for sustained insulin release (Siddiqui, Billa, Roberts, & Osei, 2016).
Molecular Recognition
Another significant application is in molecular recognition, where boronic acids can form complexes with sugars and other diols. Dowlut and Hall (2006) demonstrated the ability of boronic acids to complex with glycopyranosides under physiologically relevant conditions, which could be beneficial for designing receptors and sensors (Dowlut & Hall, 2006).
Antiviral Applications
Phenylboronic-acid-modified nanoparticles, possibly including this compound, have shown potential as antiviral inhibitors. Khanal et al. (2013) explored their use against the Hepatitis C virus, demonstrating a new avenue for viral entry inhibition (Khanal et al., 2013).
Chemical Bonding Studies
Boronic acids are also crucial in studies related to chemical bonding and reactions. For example, 11B NMR spectroscopy has been used to analyze the acidity and reactivity of phenyl boronic acid-diol condensations, providing insights into the chemical properties of these compounds (Valenzuela et al., 2022).
作用機序
Target of Action
Boronic acids, in general, are known to interact with cis-diols , which are found in various biological molecules.
Mode of Action
The (4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid, like other boronic acids, is involved in the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the formation of a carbon-carbon bond, which is a crucial step in many organic synthesis processes . The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organic groups, which are formally nucleophilic, are transferred from boron to palladium .
Biochemical Pathways
The this compound, as a boronic acid, plays a significant role in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a key biochemical pathway in organic synthesis, leading to the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Result of Action
The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) coupling reaction . This leads to the synthesis of a wide range of organic compounds . The specific molecular and cellular effects of this compound would depend on the particular organic compounds that are synthesized.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) coupling reaction, in which this compound is involved, requires specific reaction conditions . These include the presence of a palladium catalyst and suitable reaction partners . The reaction is also influenced by the pH and temperature of the environment .
将来の方向性
The use of boron in the design of drugs is fairly recent . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
特性
IUPAC Name |
[4-(cyclohexylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c15-13(16)10-6-8-12(9-7-10)19(17,18)14-11-4-2-1-3-5-11/h6-9,11,14-16H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWYVMPPDKSUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657214 | |
| Record name | [4-(Cyclohexylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871329-66-7 | |
| Record name | B-[4-[(Cyclohexylamino)sulfonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Cyclohexylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid](/img/structure/B1418308.png)
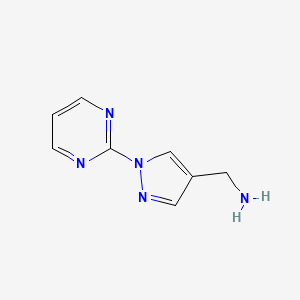
![Methyl 4-[(4-bromophenyl)sulfanyl]butanoate](/img/structure/B1418313.png)
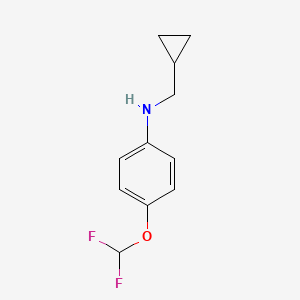
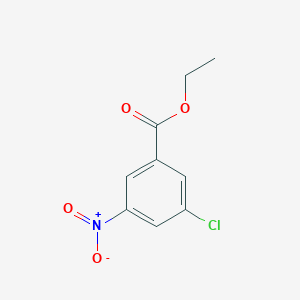

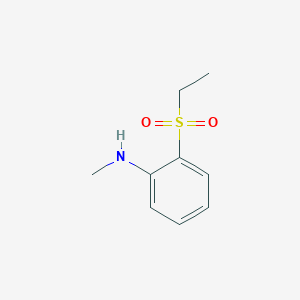

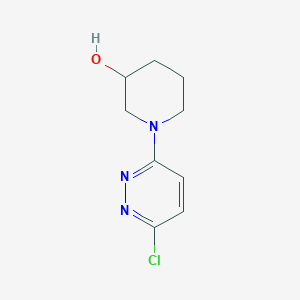
![2-chloro-N-[2-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418323.png)
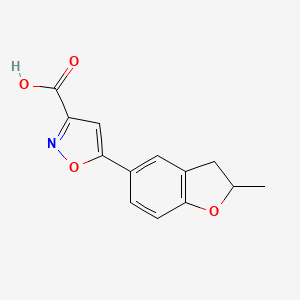
![[2-(2-Phenylmorpholin-4-yl)ethyl]amine](/img/structure/B1418326.png)
